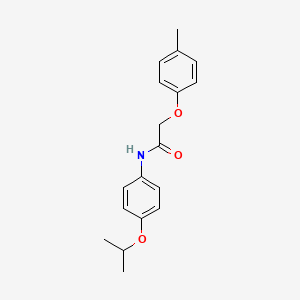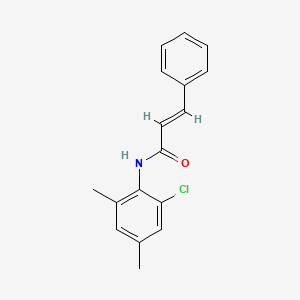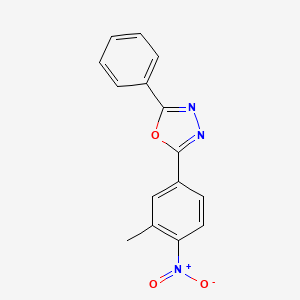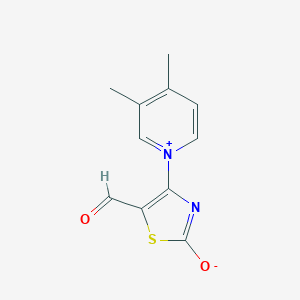![molecular formula C9H10N4O3S B5661930 methyl 5-{[(4-amino-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoate](/img/structure/B5661930.png)
methyl 5-{[(4-amino-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of triazole derivatives, including those similar to "methyl 5-{[(4-amino-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoate," involves multi-step chemical reactions that often start with base triazole compounds. These processes might include condensation reactions, treatment with hydrazine hydrate, and reactions with various aldehydes or halides to introduce specific functional groups into the triazole core. Such syntheses are tailored to incorporate desired substituents for targeted properties (K. Sancak et al., 2007).
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by X-ray crystallography, which reveals details about bond lengths, angles, and dihedral angles, contributing to the understanding of the compound's geometry and its electronic environment. These studies often show the presence of hydrogen bonding and other non-covalent interactions that influence the compound's stability and reactivity (Xu et al., 2006).
Chemical Reactions and Properties
Triazole derivatives participate in various chemical reactions, including nucleophilic substitutions, ring closures, and tautomeric shifts, which are crucial for modifying the compound's chemical properties. These reactions are influenced by the electronic nature of the substituents attached to the triazole ring, impacting the compound's reactivity and potential applications (M. Koparır et al., 2005).
Physical Properties Analysis
The physical properties, such as melting points, boiling points, and solubility, are determined by the compound's molecular structure. Triazole derivatives' physical properties are essential for predicting their behavior in different environments and for their formulation in various applications. These properties are typically assessed using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) (Qiong Yu et al., 2017).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical entities, are crucial for understanding the compound's interactions and stability. These properties are influenced by the electronic distribution within the molecule and the presence of functional groups, which can be studied through spectroscopic methods such as NMR, IR, and mass spectrometry (J. Portilla et al., 2007).
Propiedades
IUPAC Name |
methyl 5-[(4-amino-1,2,4-triazol-3-yl)sulfanylmethyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3S/c1-15-8(14)7-3-2-6(16-7)4-17-9-12-11-5-13(9)10/h2-3,5H,4,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMPKNZDPBRMJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CSC2=NN=CN2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[rel-(3R,4S)-4-cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)-3-pyrrolidinyl]-4-(1H-pyrazol-1-yl)butanamide hydrochloride](/img/structure/B5661855.png)

![2-(3-phenylpropyl)-8-(3-pyridinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5661867.png)

![2-methyl-N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-1-benzofuran-5-carboxamide](/img/structure/B5661877.png)
![3-[(4-benzyl-1-piperazinyl)methyl]phenol](/img/structure/B5661879.png)

![(3R*,4R*)-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-1-{[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinol](/img/structure/B5661884.png)
![3-[2-[(4-fluorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5661896.png)
![rel-(3R,4S)-4-cyclopropyl-1-[(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methyl]-N,N-dimethyl-3-pyrrolidinamine dihydrochloride](/img/structure/B5661897.png)
![N-[3-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5661917.png)

![6-methyl-2-{3-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}nicotinic acid](/img/structure/B5661929.png)